molecular formula C14H13N3O2S B2563394 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide CAS No. 887709-39-9

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B2563394
CAS No.: 887709-39-9
M. Wt: 287.34
InChI Key: SYSSGFPQXUOBCS-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazoles are a class of heterocyclic compounds that contain a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . They are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular effects .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of an acid hydrazide with a carbon disulfide in the presence of a base to form a 1,3,4-thiadiazole ring . The specific synthesis process for “N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide” is not available in the literature I have access to.

Scientific Research Applications

Synthesis and Chemical Properties

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide is a chemical compound with various applications in scientific research. Its synthesis involves the cyclization of thioamide with 2-chloroacetoacetate, resulting in high yields. The compound's structures are typically established using techniques such as IR, 1H NMR, and MS spectra, providing detailed insights into its chemical properties (Tang Li-jua, 2015).

Applications in Coordination Chemistry

This compound has notable applications in the field of coordination chemistry. It serves as a precursor for the synthesis of strongly fluorescing silver(I) complexes. These complexes, characterized by X-ray crystallography and photoluminescence properties, are investigated for their potential in various applications including emissive materials (S. Demir et al., 2019).

Anticancer Potential

The compound has been explored in the context of anticancer research. Derivatives containing thiadiazole scaffolds have shown promising in vitro anticancer activity against several human cancer cell lines. These studies involve evaluating the compound's efficacy in inhibiting cancer cell growth and understanding its mechanism of action through molecular docking studies (S. Tiwari et al., 2017).

Solvent-Free Synthesis Methods

Advancements in solvent-free synthesis methods have also been explored with this compound. The development of such methods offers advantages like reduced environmental impact and simplified work-up procedures. This approach is particularly relevant for the synthesis of heterocyclic derivatives, which are significant in various pharmaceutical applications (Zheng Li et al., 2006).

Antimicrobial and Antitubercular Activity

The compound and its derivatives have been studied for their antimicrobial and antitubercular activities. These studies focus on understanding the compound's ability to inhibit the growth of various microorganisms and Mycobacterium tuberculosis, contributing to the development of new treatments for infectious diseases (K. Reddy et al., 2014).

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-3-11-16-17-14(20-11)15-13(18)12-8(2)9-6-4-5-7-10(9)19-12/h4-7H,3H2,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSSGFPQXUOBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=C(C3=CC=CC=C3O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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